molecular formula C32H25BrClN3O4 B2820938 4-((1-(2-(4-bromophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-chlorophenethyl)benzamide CAS No. 689755-54-2

4-((1-(2-(4-bromophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-chlorophenethyl)benzamide

Cat. No. B2820938
CAS RN: 689755-54-2
M. Wt: 630.92
InChI Key: DFCLSIZIWPLSOD-UHFFFAOYSA-N
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Description

4-((1-(2-(4-bromophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-chlorophenethyl)benzamide is a useful research compound. Its molecular formula is C32H25BrClN3O4 and its molecular weight is 630.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have shown significant potential as antimicrobial and antifungal agents. Research indicates that compounds within this class, through various synthetic modifications, exhibit a broad spectrum of activity against bacterial and fungal strains. For instance, studies reveal that certain quinazolinone and thiazolidinone clubbed molecules exhibit noteworthy in vitro antibacterial and antifungal properties against a range of microorganisms including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011). These findings highlight the potential utility of quinazolinone derivatives in combating infectious diseases caused by these pathogens.

Antitumor Activities

Quinazolinone derivatives are also under investigation for their antitumor properties. The structural modification of quinazolinone compounds to enhance water solubility and cytotoxicity against cancer cells is a focus of ongoing research. For example, a quinazolin-4-one antitumor agent, CB30865, and its water-soluble analogues have been synthesized, showing high growth-inhibitory activity and novel biochemical characteristics such as delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002). These studies suggest that quinazolinone derivatives might offer new avenues for cancer therapy, particularly in cases where increased solubility and bioavailability are critical for efficacy.

properties

IUPAC Name

4-[[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25BrClN3O4/c33-25-13-11-23(12-14-25)29(38)20-36-28-4-2-1-3-27(28)31(40)37(32(36)41)19-22-5-9-24(10-6-22)30(39)35-18-17-21-7-15-26(34)16-8-21/h1-16H,17-20H2,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCLSIZIWPLSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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